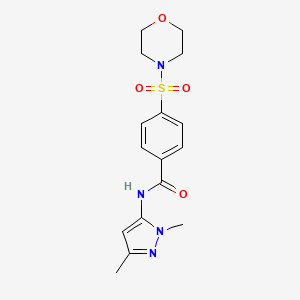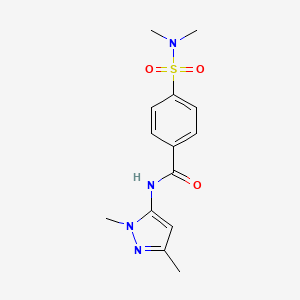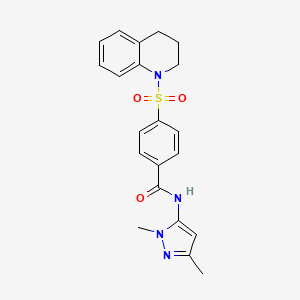
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (DMPSB) is a synthetic pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. DMPSB is a versatile compound that has been used for a variety of purposes, including as a potent inhibitor of several enzymes, as a substrate for a variety of biochemical and physiological effects, and as a tool for studying the mechanism of action of certain drugs.
Applications De Recherche Scientifique
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications, including as a potent inhibitor of several enzymes, as an inhibitor of the activity of the enzyme acetylcholinesterase, as a substrate for the study of the mechanism of action of certain drugs, as a tool for studying the biochemical and physiological effects of certain drugs, and as a tool for studying the effect of certain drugs on the activity of certain enzymes.
Mécanisme D'action
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been found to act as an inhibitor of several enzymes, including acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This compound has been found to act as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme acetylcholine esterase, the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme tyrosine hydroxylase, the inhibition of the enzyme cyclooxygenase, and the inhibition of the enzyme phospholipase A2. This compound has also been found to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for laboratory experiments, including its low cost, its low toxicity, its high solubility in a variety of solvents, and its ability to inhibit several enzymes. However, this compound also has several limitations for laboratory experiments, including its instability in certain conditions, its low selectivity for certain enzymes, and its limited availability.
Orientations Futures
There are a variety of potential future directions for the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide in scientific research and laboratory experiments, including the development of new inhibitors of enzymes, the development of new substrates for the study of the mechanism of action of certain drugs, the development of new tools for studying the biochemical and physiological effects of certain drugs, the development of new tools for studying the effect of certain drugs on the activity of certain enzymes, and the development of new tools for studying the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, further research is needed to determine the potential therapeutic applications of this compound and to develop new methods for synthesizing this compound.
Méthodes De Synthèse
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized using a three-step reaction involving the condensation of 4-pyrrolidin-1-ylbenzamide with 1-methyl-3-dimethylpyrazole-5-carboxaldehyde. The first step involves the condensation of 4-pyrrolidin-1-ylbenzamide with 1-methyl-3-dimethylpyrazole-5-carboxaldehyde to form a Schiff base. The second step involves the addition of a sulfonamide group to the Schiff base to form a sulfonamide-linked pyrazole. The third step involves the reduction of the sulfonamide-linked pyrazole to form this compound.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-11-15(19(2)18-12)17-16(21)13-5-7-14(8-6-13)24(22,23)20-9-3-4-10-20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDSEPRTZZHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)
